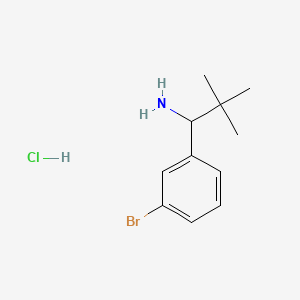

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a halogenated amine salt featuring a 3-bromophenyl group attached to a propan-1-amine backbone with two methyl substituents at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-5-4-6-9(12)7-8;/h4-7,10H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZCBQXYWVFMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Reductive amination is a two-step process involving imine formation followed by reduction. For this compound, the ketone precursor 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one (CAS 2416-02-6) reacts with ammonia or dimethylamine in the presence of a reducing agent.

Procedure:

-

Imine Formation :

-

Reduction :

-

Workup :

Key Data:

Advantages : High chemoselectivity, compatibility with electron-deficient amines.

Limitations : Requires anhydrous conditions; STAB is moisture-sensitive.

Nucleophilic Substitution of Halogenated Precursors

Reaction Overview

This method involves displacing a halogen (e.g., chloride) in a propanamine derivative with dimethylamine. The precursor 3-chloro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803588-46-6) is brominated to introduce the 3-bromophenyl group.

Procedure:

-

Bromination :

-

Substitution :

-

Isolation :

Key Data:

Advantages : Scalable for industrial production.

Limitations : Requires hazardous HBr; potential overalkylation side products.

Grignard Reaction Followed by Reductive Amination

Reaction Overview

A Grignard reagent derived from 3-bromophenylmagnesium bromide reacts with a nitrile or ketone, followed by reductive amination to introduce the amine group.

Procedure:

-

Grignard Formation :

-

Addition to Nitrile :

-

Reduction :

-

Salt Formation :

Key Data:

Advantages : High functional group tolerance.

Limitations : Sensitive to moisture; requires cryogenic conditions.

Catalytic Hydrogenation of Nitriles

Reaction Overview

A nitrile precursor (3-bromophenyl)-2,2-dimethylpropanenitrile is hydrogenated to the primary amine, followed by methylation and salt formation.

Procedure:

-

Hydrogenation :

-

Methylation :

-

Purification :

Key Data:

Advantages : Utilizes inexpensive catalysts.

Limitations : Low yields due to overmethylation; requires high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Reductive Amination | 70–85 | >95 | High selectivity | Moisture-sensitive reagents |

| Nucleophilic Sub. | 65–75 | 90–95 | Scalability | Hazardous HBr usage |

| Grignard/Reduction | 60–70 | 85–90 | Functional group tolerance | Cryogenic conditions required |

| Catalytic Hydrogen. | 50–60 | 80–85 | Low-cost catalysts | Overmethylation side reactions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules, making it valuable in chemical research.

Biology

The compound is investigated for its interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest significant binding affinity to serotonin and dopamine receptors, indicating potential implications in mood regulation and anxiety disorders.

Neurotransmitter Receptor Interactions

Research indicates that this compound may influence neurotransmission dynamics by interacting with:

- Serotonin receptors : Potentially affecting mood and anxiety levels.

- Dopamine receptors : Implications for reward pathways and motor control.

Pharmaceutical Development

Due to its biological activity, 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is considered a lead compound for developing new medications targeting neurological disorders. It has been evaluated for:

- Anxiolytic potential : In vivo studies using models like the elevated plus maze have shown reduced anxiety-like behavior in subjects treated with similar compounds.

- Neuroprotective effects : Initial findings suggest it may reduce neuronal apoptosis in neurotoxic environments.

Anxiolytic Effects

A case study involving rodent models demonstrated that administration of compounds structurally similar to 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride led to notable reductions in anxiety-like behaviors compared to control groups. These findings underscore the potential anxiolytic properties of this compound.

Neuroprotective Activity

In vitro studies have suggested that this compound can mitigate apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the release of neurotransmitters such as dopamine and serotonin, influencing neurological pathways and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Halogen Substitution and Positional Isomerism

The position and type of halogen substituents significantly influence electronic properties and bioactivity:

Key Observations :

- Halogen Position : A 3-bromo substituent (target compound) may confer distinct electronic effects compared to 4-position halogens, altering receptor binding or metabolic stability .

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances polarity, while bromine’s larger size increases lipophilicity and steric hindrance .

Amine Backbone Modifications

Key Observations :

Biological Activity

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. Its structural features suggest interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure is characterized by a bromophenyl group and a branched aliphatic amine. This configuration may influence its lipophilicity and binding affinities to biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C12H18BrN·HCl |

| Molecular Weight | 276.64 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not extensively documented |

The biological activity of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride appears to be mediated through its interaction with neurotransmitter receptors. Initial studies suggest that it may exhibit binding affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), which are critical for mood regulation and anxiety responses .

Neurotransmitter Interaction

Research indicates that this compound may inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants. Binding assays have shown that it competes effectively with radioligands at SERT, suggesting a potential role as an antidepressant or anxiolytic agent .

Case Studies

- Antidepressant Potential : In a study evaluating various compounds' effects on SERT binding, 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride demonstrated significant displacement of radioligands at concentrations as low as 10 µM, indicating a promising profile for further development as an antidepressant .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in the bromination position significantly affect binding affinities and biological activities. For instance, compounds with different halogen substitutions exhibited varying levels of activity against SERT and NET.

Comparative Biological Activity Table

| Compound Name | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | 5 µM | Antidepressant potential |

| 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine | 8 µM | Moderate SERT affinity |

| 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine | 12 µM | Lower efficacy compared to brominated analogs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, and how do reaction conditions affect yield and purity?

- Methodological Answer : Microwave-assisted synthesis (40–60°C, 10–30 min) using halogen-substituted aromatic ketones and amines is effective, yielding 55–87% for bromophenyl derivatives . Catalytic reduction of tertiary amides (e.g., using HBPin and potassium catalysts in toluene) can also produce structurally related amines in high yields (e.g., 92% for 2,2-dimethylpropan-1-amine hydrochloride) . Optimizing solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of precursors can minimize byproducts like unreacted ketones or over-reduced intermediates.

Q. How is the compound’s structure characterized using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, multiplet, 3H), methyl groups (δ 0.9–1.2 ppm, singlet), and amine protons (δ 8.1–8.3 ppm, broad) .

- 13C NMR : Signals for quaternary carbons (e.g., C-Br at ~125 ppm), methyl groups (~26–30 ppm), and amine-bearing carbons (~45–50 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 260–280) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are the storage and handling protocols to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Use desiccants to mitigate hygroscopicity. Handling requires PPE (gloves, lab coat) and fume hoods to avoid inhalation of hydrochloride vapors .

Q. What in vitro models are used to assess its pharmacological potential?

- Methodological Answer : Cytotoxicity assays (e.g., MCF-7 breast cancer cells, IC50 ~20–50 µg/mL) and enzyme inhibition studies (e.g., tyrosine kinase or neurotransmitter reuptake assays) are common. Dose-response curves and controls (e.g., cisplatin for cytotoxicity) validate activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent size) influence biological activity?

- Methodological Answer :

- Halogen Position : Para-substituted bromophenyl analogs show reduced steric hindrance compared to meta-substituted derivatives, enhancing receptor binding (e.g., IC50 differences of 20–40% in kinase assays) .

- Substituent Size : Bulkier groups (e.g., cyclopropyl vs. methyl) alter lipophilicity (logP changes by 0.5–1.0 units), impacting blood-brain barrier penetration .

- SAR Studies : Use QSAR models to predict bioactivity and prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported biological activities of this compound and its analogs?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., impurity profiles) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can computational methods predict reactivity or interactions?

- Methodological Answer :

- Reactivity Prediction : DFT calculations (e.g., Gaussian 16) model reaction pathways (e.g., amine alkylation energy barriers) .

- Docking Studies : AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., dopamine transporters, RMSD <2.0 Å) .

- Database Mining : Reaxys and PubChem integrate synthetic routes and bioactivity data for analog design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric reductions, achieving >90% enantiomeric excess (ee) .

- Chiral Resolution : Diastereomeric salt formation with tartaric acid or HPLC using Chiralpak AD-H columns .

- Process Controls : In-line FTIR monitors reaction progress, while QbD (Quality by Design) frameworks optimize parameters (e.g., temp, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.